molecular formula C5H5N5 B1280876 7H-purin-8-amine CAS No. 20296-09-7

7H-purin-8-amine

Cat. No.: B1280876
CAS No.: 20296-09-7
M. Wt: 135.13 g/mol
InChI Key: IKZRFGGARFKJOA-UHFFFAOYSA-N
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Description

7H-purin-8-amine, also known as 8-aminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system, which is characteristic of purine derivatives .

Mechanism of Action

Target of Action

Purines, which include 7h-purin-8-amine, are known to interact with specific receptors, including channel-linked and g-protein coupled receptors for atp, and exclusively g-coupled receptors for adenosine . These receptors play a crucial role in cell signaling pathways .

Mode of Action

The mode of action of this compound involves its interaction with these receptors. The compound’s structural and chemical characteristics allow it to act as a ligand for these receptors . The signaling mechanism of these receptors often involves intracellular calcium mobilization via the Gq protein .

Biochemical Pathways

This compound, as a purine, is involved in various biochemical pathways. Purines function as metabolic intermediates in different cell functions and as messengers in signaling pathways throughout cellular communication . They regulate cell metabolism and immune response in tumor progression, depending on the receptor types involved in these signals .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. Purines, including this compound, have antioxidant and anti-inflammatory properties and participate in cell energy homeostasis . When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water molecules and pH are relevant in the process of tautomeric transitions of purines . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7H-purin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7H-purin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: this compound derivatives are explored for their potential as antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

    Adenine: Another purine derivative with an amino group at the 6-position.

    Guanine: A purine derivative with an amino group at the 2-position and a keto group at the 6-position.

    Hypoxanthine: A purine derivative with a keto group at the 6-position.

Comparison: 7H-purin-8-amine is unique due to its amino group at the 8-position, which distinguishes it from other purine derivatives like adenine and guanine. This unique positioning of the amino group influences its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

7H-purin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZRFGGARFKJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479324
Record name 7H-purin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20296-09-7
Record name 7H-purin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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